molecular formula C27H44O4 B011627 Barbourgenin CAS No. 105815-87-0

Barbourgenin

Cat. No. B011627
M. Wt: 432.6 g/mol
InChI Key: VMVODFKYINXZDT-PUHUBZITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbourgenin is a naturally occurring compound that has been found to have a range of potential therapeutic applications.

Scientific Research Applications

Scientific Research Methodologies Applicable to Barbourgenin:

  • Workflow Automation in Research:

    • Modern scientific research, including studies on compounds like Barbourgenin, often involves digital tools for data analysis, search, and simulation. Tools like the Taverna Workbench facilitate the automation of routine activities in research, allowing for efficient data handling and analysis (D. D. Roure & C. Goble, 2009).
  • Collaboration in Scientific Research:

    • Collaboration plays a crucial role in scientific discovery and research. Studies have highlighted the importance of collaborative efforts, especially in data-intensive and exploratory science, which can be pertinent to research on Barbourgenin (D. Beaver & R. Rosen, 1978).
  • DNA Barcoding in Biodiversity Research:

    • DNA barcoding is a technique that could potentially be used in the study of Barbourgenin, especially if its source or related species are being researched. It allows for quick species identification and has applications in taxonomy and biodiversity monitoring (Christine Marizzi et al., 2018).
  • Role of Technology in Enhancing Research:

    • The integration of technology in scientific research is significant. Tools and methods like Internet-based experiments and advanced data analysis technologies have transformed the way research is conducted, which could be instrumental in studies involving Barbourgenin (S. Bryant, J. Hunton, & D. Stone, 2004).
  • Next-Generation Sequencing Technologies:

    • Advances in next-generation sequencing technologies could be relevant in the genetic analysis of the source of Barbourgenin, providing insights into the genetic makeup and potential applications of the compound (S. Shokralla et al., 2012).

properties

CAS RN

105815-87-0

Product Name

Barbourgenin

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol

InChI

InChI=1S/C27H44O4/c1-16-24-23(31-27(16)11-6-17(14-28)15-30-27)13-22-20-5-4-18-12-19(29)7-9-25(18,2)21(20)8-10-26(22,24)3/h16-24,28-29H,4-15H2,1-3H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

VMVODFKYINXZDT-PUHUBZITSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CC[C@H](CO6)CO

SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC16CCC(CO6)CO

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC16CCC(CO6)CO

synonyms

arbourgenin
spirostane-3,27-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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